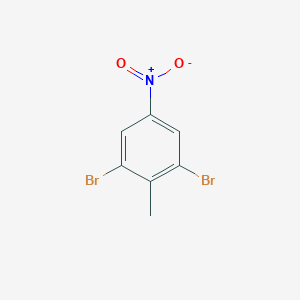

2,6-Dibromo-4-nitrotoluene

Overview

Description

2,6-Dibromo-4-nitrotoluene is an organic compound of significant interest in various chemical research areas. Its unique structure, comprising bromo and nitro substituents on a toluene backbone, makes it a valuable subject for studying molecular interactions, synthesis pathways, and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related nitroaromatic compounds often involves lithiation processes, followed by reactions with appropriate nitroso compounds and further treatments. For example, certain nitroxides were prepared through lithiation of corresponding dibromo compounds, followed by reactions with nitroso compounds, illustrating a method that could potentially be adapted for this compound (Kanno et al., 1993).

Molecular Structure Analysis

The molecular structure of nitrotoluenes can be significantly influenced by the position of the nitro group, affecting the molecule's stability and reactivity. For instance, geometries and energies of various nitrotoluenes were calculated, highlighting the structural differences induced by nitro group positioning (Chen & Wu, 1995).

Chemical Reactions and Properties

Chemical reactions involving nitrotoluenes can lead to a range of products, depending on the reactants and conditions. For example, the interaction of nitrotoluenes with alkanethiols under specific conditions resulted in selective nitro group replacement, showcasing the chemical versatility of these compounds (Serushkina, Dutov, & Shevelev, 2001).

Physical Properties Analysis

The crystalline structure and phase behavior of nitrotoluenes can offer insights into the physical properties of this compound. Studies on polymorphism in trinitrotoluene reveal how molecular arrangements affect the material's physical characteristics (Vrcelj et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, can be inferred from studies on similar compounds. For instance, the enzymatic reduction of trinitrotoluene and other nitroarenes has been examined, illustrating the influence of molecular structure on reduction pathways and kinetics (McCormick, Feeherry, & Levinson, 1976).

Scientific Research Applications

Photo-Dissociation Studies : Research by Diez-y-Riega and Eilers (2012) in "Applied Physics B" demonstrated that UV and 532 nm photo-dissociation of 2-nitrotoluene reveals electronically-excited NO and carbon emission. This indicates energy transfer from nitrogen to NO, with argon atoms stabilizing 2-nitrotoluene molecules and delaying photo-dissociation (Diez-y-Riega & Eilers, 2012).

Genotoxicity and DNA Damage : A study by Yang et al. (2005) in the "Journal of Environmental Sciences" found that nitrotoluene compounds, including 2,4-DNT, 2,6-DNT, and 4-NT, have genotoxic effects and can induce DNA single-strand breaks in rat germ cells. There was a significant relationship between the logarithmic dose of these compounds and the severity of the damage (Yang et al., 2005).

Environmental Fate and Reduction : Elovitz and Weber (1999) in "Environmental Science & Technology" reported that reducing 2,4,6-trinitrotoluene in sediments leads to rapid, regioselective nitro-reduction. Under aerobic conditions, 2,4-DANT is absorbed and retained in sediments (Elovitz & Weber, 1999).

Chemical Synthesis and Nitration : Smith et al. (2014) in "Arkivoc" demonstrated that the nitration of 2-nitrotoluene with nitric acid, acetic anhydride, and H zeolite produces 2,4-dinitotoluene in 97% yield. This indicates the efficiency of certain chemical processes in synthesizing nitrotoluene derivatives (Smith et al., 2014).

Liver Damage and Metabolic Pathways : Deng et al. (2011) in "PLoS ONE" found that nitrotoluene compounds cause liver damage through common pathways, including oxidative stress response, aryl hydrocarbon receptor signaling, and xenobiotic metabolism (Deng et al., 2011).

Enzymatic Degradation and Soil Remediation : Research by R. G. R. and B. Smets (2000) in "Environmental Science & Technology" indicated that the enzymatic reduction rates of 2,4,6-trinitrotoluene and related nitroarenes are linked to their electrochemical properties, suggesting potential for enzymatic degradation in soil and groundwater remediation (R. G. R. & B. Smets, 2000).

properties

IUPAC Name |

1,3-dibromo-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDQAFSQPJJIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426763 | |

| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110127-07-6 | |

| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

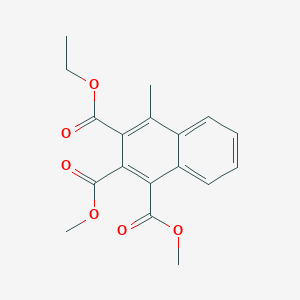

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)

![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)

![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)